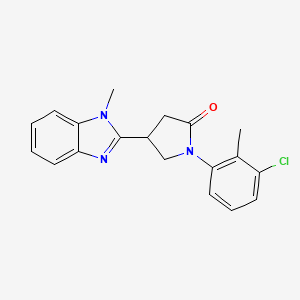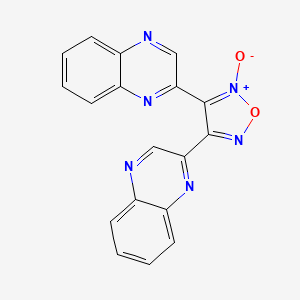![molecular formula C29H23BrN2O2 B11055507 12-(5-bromo-2-methoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11055507.png)
12-(5-bromo-2-methoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(5-bromo-2-methoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline compounds are known for their versatile applications in coordination chemistry, particularly as ligands that form stable complexes with various metal ions. This specific compound features a unique structure with a brominated methoxyphenyl group and a phenyl group attached to a tetrahydrobenzo[b][4,7]phenanthrolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(5-bromo-2-methoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves multi-step organic reactions. One common approach includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methoxybenzaldehyde and phenanthroline derivatives.
Condensation Reaction: The initial step involves a condensation reaction between 5-bromo-2-methoxybenzaldehyde and a phenanthroline derivative in the presence of a base like potassium carbonate.
Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the tetrahydrobenzo[b][4,7]phenanthrolinone core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the phenanthrolinone core, converting it to a hydroxyl group.
Substitution: The bromine atom in the 5-bromo-2-methoxyphenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of alcohols or diols.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry to form stable complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology
In biological research, the compound’s metal complexes are explored for their potential as enzyme inhibitors or as probes for studying metal ion interactions in biological systems.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and antimicrobial activities. The ability to form stable metal complexes makes it a candidate for drug delivery systems.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as luminescent materials for optoelectronic devices and sensors.
Mechanism of Action
The mechanism by which 12-(5-bromo-2-methoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one exerts its effects is primarily through its ability to chelate metal ions. The phenanthroline core provides a rigid framework that can coordinate with metal ions, stabilizing them and altering their reactivity. This chelation can inhibit metal-dependent enzymes or facilitate electron transfer processes in catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A simpler phenanthroline derivative widely used in coordination chemistry.
2,2’-Bipyridine: Another bidentate ligand similar to phenanthroline but with a different nitrogen arrangement.
4,7-Diphenyl-1,10-phenanthroline: A phenanthroline derivative with phenyl groups at the 4 and 7 positions.
Uniqueness
The uniqueness of 12-(5-bromo-2-methoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the bromine and methoxy groups can influence the compound’s reactivity and its ability to form complexes with different metal ions, making it a versatile ligand for various applications.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C29H23BrN2O2 |
|---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
12-(5-bromo-2-methoxyphenyl)-9-phenyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C29H23BrN2O2/c1-34-26-12-9-19(30)16-21(26)28-27-20-8-5-13-31-22(20)10-11-23(27)32-24-14-18(15-25(33)29(24)28)17-6-3-2-4-7-17/h2-13,16,18,28,32H,14-15H2,1H3 |
InChI Key |
GGSMBWVTAGXLQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=C2C6=C(C=C5)N=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-Benzodioxol-5-yl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B11055425.png)
![2-bromo-4a-methyl-9-oxo-4a,5,6,7-tetrahydro-7a,4-(epiminomethano)cyclopenta[b]pyridine-3,4(1H)-dicarbonitrile](/img/structure/B11055426.png)
![2,4,8-triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11055428.png)
![2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11055440.png)
![4-Chloro-2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol](/img/structure/B11055444.png)
![2-{[4-(1,3-Benzodioxol-5-yloxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B11055446.png)
![4-(1,3-Benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B11055464.png)
![4,6-dimethyl-2-(1,2-oxazol-3-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11055467.png)

![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055471.png)

![1-phenyl-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione](/img/structure/B11055487.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11055489.png)
![5-[(3,4-dimethoxyphenyl)carbonyl]-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11055492.png)
